

Synthesis of N,N'-disubstituted sulfamides using SuFEx and electrochemical oxidation

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Compound of Interest

Compound Name: *Diazene-1,2-diylbis(morpholinomethanone)*

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Application Notes & Protocols: Synthesis of N,N'-Disubstituted Sulfamides

These application notes provide detailed protocols for the synthesis of N,N'-disubstituted sulfamides utilizing two powerful modern synthetic methodologies: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and direct electrochemical oxidation. These methods offer significant advantages over classical approaches, providing access to a wide range of sulfamide structures under mild and efficient conditions.

Electrochemical Synthesis of N,N'-Disubstituted Sulfamides via Oxidative Coupling

Application Note:

This protocol describes an environmentally benign electrochemical method for the synthesis of N,N'-disubstituted sulfamides through the direct oxidative coupling of readily available thiols and amines.^{[1][2]} The transformation is driven entirely by electricity, avoiding the need for chemical oxidants or catalysts.^{[1][2]} The reaction proceeds rapidly, often within minutes, and demonstrates broad substrate scope and functional group compatibility.^[1] This method is particularly advantageous due to its use of inexpensive commodity chemicals and the formation of hydrogen as the only byproduct.^[1] The process involves the initial anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation.^{[1][2]}

[3] These intermediates react to form a sulfenamide, which is subsequently oxidized to the final sulfonamide product.[1][2] This approach represents a green and efficient alternative to traditional methods that often rely on unstable and toxic sulfonyl chlorides.[1]

Proposed Electrochemical Reaction Mechanism

Caption: Workflow for the electrochemical synthesis of sulfonamides.

Experimental Protocol (Continuous Flow Synthesis):

This protocol is based on the efficient continuous flow method which offers high throughput and requires only catalytic amounts of supporting electrolyte.[3]

- **Reactor Setup:** Assemble an electrochemical flow microreactor (e.g., with a 700 μL reactor volume) equipped with a carbon anode and an iron cathode.[1][2]
- **Prepare Stock Solution:** In a suitable vessel, prepare a solution containing the thiol (2.0 mmol), the amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me_4NBF_4 , 0.2 mmol) as the supporting electrolyte.
- **Solvent System:** Dissolve the components in 20 mL of a 3:1 v/v mixture of acetonitrile (CH_3CN) and 0.3 M hydrochloric acid (HCl).[1][2]
- **Electrolysis:** Pump the solution through the electrochemical flow reactor at a flow rate calculated to achieve a residence time of 5 minutes.[1][2]
- **Work-up:** Collect the solution exiting the reactor. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous phase three times with ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-disubstituted sulfonamide.

Note on Batch Synthesis: The reaction can also be performed in a batch reactor, typically requiring longer reaction times (e.g., 24 hours) and a stoichiometric amount of the supporting

electrolyte to achieve full conversion.[3]

Data Presentation: Substrate Scope & Yields

The following table summarizes the isolated yields for a variety of substrates synthesized using the continuous flow electrochemical method.

Thiol Substrate	Amine Substrate	Product	Yield (%)
Thiophenol	Morpholine	4-(Phenylsulfonyl)morpholine	91%
Thiophenol	Piperidine	1-(Phenylsulfonyl)piperidine	85%
Thiophenol	Pyrrolidine	1-(Phenylsulfonyl)pyrrolidine	89%
4-Methylbenzenethiol	Morpholine	4-(Tosyl)morpholine	88%
4-Methoxybenzenethiol	Morpholine	4-((4-Methoxyphenyl)sulfonyl)morpholine	85%
4-Chlorobenzenethiol	Morpholine	4-((4-Chlorophenyl)sulfonyl)morpholine	81%
Benzyl Mercaptan	Morpholine	4-(Benzylsulfonyl)morpholine	75%
Thiophenol	Di-n-propylamine	N,N-Dipropylbenzenesulfonamide	79%
Data adapted from supporting information related to the cited literature. [1] [2]			

Synthesis of Unsymmetrical N,N'-Disubstituted Sulfamides via SuFEx Click Chemistry

Application Note:

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry that enables the efficient and reliable formation of robust S(VI) linkages.^[4] This protocol details a practical and highly efficient two-step process for preparing unsymmetrical N,N'-disubstituted sulfamides, a class of molecules that are challenging to access via traditional methods.^[5] The key to this strategy is the controlled formation of a stable, isolable N-monosubstituted sulfamoyl fluoride intermediate from a primary amine. This intermediate then undergoes a SuFEx reaction with a second, different amine to furnish the final unsymmetrical product in high yield.^[5] The use of shelf-stable SO₂F₂ surrogates, such as an imidazolium derivative, circumvents the challenges associated with handling gaseous and hazardous reagents like SO₂F₂ or SOF₄. This modular approach is central to applications in medicinal chemistry and materials science.^{[5][6]}

SuFEx Two-Step Synthesis Strategy

Caption: Modular two-step SuFEx strategy for unsymmetrical sulfamides.

Experimental Protocol:

Step 1: Synthesis of the N-Substituted Sulfamoyl Fluoride Intermediate

- **Reaction Setup:** To a solution of a primary amine (1.0 equiv) in dichloromethane (DCM), add the imidazolium-based SO₂F₂ surrogate (1.0 equiv).
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
- **Work-up:** Upon completion, perform an aqueous work-up to remove impurities. The resulting N-monosubstituted sulfamoyl fluoride intermediates are often stable enough for purification by column chromatography if necessary. These intermediates should be stored at 0 °C for long-term stability.

Step 2: SuFEx Coupling to form the Unsymmetrical Sulfamide

- **Reaction Setup:** In a reaction vial, dissolve the purified sulfamoyl fluoride intermediate (1.0 equiv) and a second, different primary or secondary amine (1.1 equiv) in a suitable solvent such as acetonitrile.

- Base Addition: Add an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.
- Reaction: Stir the reaction at elevated temperatures (e.g., 80 °C) for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[5]
- Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the pure N,N'-disubstituted unsymmetrical sulfamide.

Data Presentation: Synthesis of Unsymmetrical Sulfamides

The following table provides representative yields for the SuFEx coupling step.

Sulfamoyl Fluoride Intermediate	Coupling Amine Partner	Product	Yield (%)
Benzylsulfamoyl fluoride	Benzylamine	N,N'-Dibenzylsulfamide	78%
Benzylsulfamoyl fluoride	Aniline	N-Benzyl-N'-phenylsulfamide	Lower Yield
4-Methoxybenzylsulfamoyl fluoride	Propargylamine	N-(4-Methoxybenzyl)-N'-(prop-2-yn-1-yl)sulfamide	High Yield
4-Methoxybenzylsulfamoyl fluoride	4-tert-Butylaniline	N-(4-Methoxybenzyl)-N'-(4-tert-butylphenyl)sulfamide	High Yield

Yields are based on data presented in the cited literature.[5]

"Lower Yield" and "High Yield" are qualitative descriptors from the source abstracts where specific percentages were not provided.

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References

- 1. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
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